molecular formula C7H15NO3 B1603792 (2S,3S)-3-Amino-2-hydroxyheptanoic acid CAS No. 254438-54-5

(2S,3S)-3-Amino-2-hydroxyheptanoic acid

Cat. No.: B1603792
CAS No.: 254438-54-5
M. Wt: 161.2 g/mol
InChI Key: OLXJKXTUQZYCKF-WDSKDSINSA-N
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Description

(2S,3S)-3-Amino-2-hydroxyheptanoic acid is a chiral amino acid with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Amino-2-hydroxyheptanoic acid can be achieved through several methods. One common approach involves the enzymatic asymmetric synthesis of chiral amino acids. This method includes asymmetric reductive amination of keto acids, asymmetric transfer of an amino group to keto acids, and enantioselective addition of ammonia to α,β-unsaturated acids . Another method involves the use of carbonyl reductase from lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester-forming compounds .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their high efficiency and selectivity. These processes typically involve the use of engineered bacteria or enzymes to catalyze specific reactions, resulting in high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Amino-2-hydroxyheptanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding keto acids.

    Reduction: Reduction reactions can convert it into different amino alcohols.

    Substitution: It can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxycarboxylic acids for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include keto acids, amino alcohols, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

(2S,3S)-3-Amino-2-hydroxyheptanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-3-Amino-2-hydroxyheptanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. Its stereochemistry plays a crucial role in determining its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-3-Hydroxyheptanoic acid
  • (2S,3S)-3-Amino-2-hydroxybutanoic acid
  • (2S,3S)-3-Methylaspartate

Uniqueness

What sets (2S,3S)-3-Amino-2-hydroxyheptanoic acid apart from similar compounds is its specific stereochemistry and the presence of both amino and hydroxyl functional groups. These features contribute to its unique reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2S,3S)-3-amino-2-hydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-2-3-4-5(8)6(9)7(10)11/h5-6,9H,2-4,8H2,1H3,(H,10,11)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXJKXTUQZYCKF-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H]([C@@H](C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609209
Record name (2S,3S)-3-Amino-2-hydroxyheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254438-54-5
Record name (2S,3S)-3-Amino-2-hydroxyheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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